FLAG peptide
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Overview
Description
Mechanism of Action
Target of Action
The primary target of the FLAG peptide is the protein to which it is attached . The this compound, also known as FLAG octapeptide or FLAG epitope, is a peptide protein tag that can be added to a protein using recombinant DNA technology . It has the sequence DYKDDDDK, where D represents aspartic acid, Y represents tyrosine, and K represents lysine . This peptide is an artificial antigen to which specific, high-affinity monoclonal antibodies have been developed .
Mode of Action
The this compound interacts with its target protein by being added to it through recombinant DNA technology . Once attached, the FLAG-tagged proteins can be investigated using anti-FLAG antibodies, which bind to the tag . This allows the protein to be studied with an antibody against the FLAG-tag sequence . The this compound can be fused to the C-terminus or the N-terminus of a protein, or inserted within a protein .
Biochemical Pathways
Instead, it serves as a tool for protein purification and detection . It has been used to separate recombinant, overexpressed protein from wild-type protein expressed by the host organism .
Result of Action
The result of the this compound’s action is the ability to purify and detect proteins of interest . By attaching the this compound to a protein, researchers can use anti-FLAG antibodies to isolate the protein from a complex mixture . This allows for the study of the protein’s function, interactions, and localization .
Action Environment
The action of the this compound can be influenced by various environmental factors. For example, the effectiveness of the this compound as a tag can be affected by the expression system used, the nature of the protein it is attached to, and the conditions under which the protein is purified . The this compound is known for its versatility and can be used in a wide range of experimental conditions .
Biochemical Analysis
Biochemical Properties
The FLAG peptide interacts with a variety of enzymes and proteins. One of the monoclonal antibodies against this peptide, anti-FLAG M2, recognizes a this compound sequence at the N terminus, Met-N terminus, C terminus, or internal site of a fusion protein . This interaction has been extremely useful for the detection, identification, and purification of recombinant proteins .
Cellular Effects
The this compound can influence cell function by allowing the protein to be studied with an antibody against the FLAG-tag sequence . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The this compound exerts its effects at the molecular level through binding interactions with biomolecules. The this compound adopts a 3 10 helix conformation in complex with the Fab of anti-FLAG M2 . Five of the eight this compound residues form direct interactions with paratope residues .
Temporal Effects in Laboratory Settings
In laboratory settings, the this compound’s effects can change over time. The this compound is stable and does not degrade easily
Preparation Methods
Synthetic Routes and Reaction Conditions
The FLAG peptide can be synthesized using solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:
Attachment of the first amino acid: to a solid resin.
Deprotection: of the amino acid’s reactive group.
Coupling: of the next amino acid using a coupling reagent.
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Industrial Production Methods
In industrial settings, the this compound is often produced using recombinant DNA technology. This involves inserting the DNA sequence encoding the this compound into an expression vector, which is then introduced into a host organism (such as bacteria or yeast). The host organism expresses the FLAG-tagged protein, which can be purified using affinity chromatography .
Chemical Reactions Analysis
Types of Reactions
The FLAG peptide can undergo various chemical reactions, including:
Peptide bond formation: The primary reaction in the synthesis of the this compound, where amino acids are linked by peptide bonds.
Oxidation and reduction: These reactions can modify the side chains of amino acids within the this compound, potentially affecting its properties.
Common Reagents and Conditions
Coupling reagents: Used in SPPS to facilitate the formation of peptide bonds.
Protecting groups: Used to protect reactive groups during synthesis and are removed after the peptide chain is complete.
Major Products Formed
The major product formed from these reactions is the this compound itself, which can be used for various applications in molecular biology and biochemistry .
Scientific Research Applications
The FLAG peptide is extensively used in scientific research for the following applications:
Protein purification: The FLAG tag allows for the efficient purification of recombinant proteins using affinity chromatography.
Protein detection: The FLAG tag can be detected using specific antibodies, making it useful for techniques such as Western blotting, immunoprecipitation, and immunofluorescence.
Protein-protein interaction studies: The FLAG tag can be used to study protein interactions by co-immunoprecipitation.
Structural biology: The FLAG tag facilitates the purification of proteins for structural studies, such as X-ray crystallography.
Comparison with Similar Compounds
Similar Compounds
His-tag: A polyhistidine tag used for protein purification.
HA-tag: An epitope tag derived from the human influenza hemagglutinin protein.
Uniqueness of FLAG Peptide
The this compound is unique due to its high specificity and low nonspecific background, making it ideal for applications requiring high purity and specificity. Unlike some other tags, the this compound is less likely to affect the activity of the target protein due to its small size and hydrophilic nature .
Properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60N10O20/c42-11-3-1-5-22(45-36(65)24(13-19-7-9-20(52)10-8-19)47-34(63)21(44)14-29(53)54)35(64)48-26(16-31(57)58)38(67)50-28(18-33(61)62)40(69)51-27(17-32(59)60)39(68)49-25(15-30(55)56)37(66)46-23(41(70)71)6-2-4-12-43/h7-10,21-28,52H,1-6,11-18,42-44H2,(H,45,65)(H,46,66)(H,47,63)(H,48,64)(H,49,68)(H,50,67)(H,51,69)(H,53,54)(H,55,56)(H,57,58)(H,59,60)(H,61,62)(H,70,71)/t21-,22-,23-,24-,25-,26-,27-,28-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWYTXMRWQJBGX-VXBMVYAYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H60N10O20 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1013.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of the FLAG peptide?
A1: The this compound itself doesn't have a natural biological target. It's engineered to be recognized by specific antibodies, particularly the anti-FLAG M2 monoclonal antibody [].
Q2: How does the this compound facilitate protein purification?
A2: The this compound is fused to a target protein, often at the N- or C-terminus. This allows for efficient capture of the fusion protein from a complex mixture using an affinity matrix containing immobilized anti-FLAG antibodies [].
Q3: Can the this compound be used for applications other than purification?
A3: Yes, FLAG-tagging is also used for protein detection (Western blotting, ELISA), immunoprecipitation, and even protein localization studies [, ].
Q4: What is the molecular formula and weight of the this compound?
A4: The molecular formula of the this compound is C30H46N8O13 and its molecular weight is 734.7 g/mol.
Q5: Have researchers developed this compound variants with improved properties?
A11: Yes, using approaches like phage display and rational design, researchers have identified this compound variants with enhanced binding affinities, referred to as "superFLAG" epitopes [].
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.